molecular formula C7H9ClN2O2S2 B11767489 Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate

Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate

Cat. No.: B11767489
M. Wt: 252.7 g/mol
InChI Key: NDDIWLDYKHCQPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can interact with the active sites of enzymes, leading to inhibition or activation of enzymatic activity . The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-2-(chloromethylthio)thiazole-5-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical reactivity and biological activity. The presence of both amino and chloromethylthio groups allows for diverse chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C7H9ClN2O2S2

Molecular Weight

252.7 g/mol

IUPAC Name

ethyl 4-amino-2-(chloromethylsulfanyl)-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C7H9ClN2O2S2/c1-2-12-6(11)4-5(9)10-7(14-4)13-3-8/h2-3,9H2,1H3

InChI Key

NDDIWLDYKHCQPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)SCCl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.